4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride

CAS No.: 1803571-64-3

Cat. No.: VC2959416

Molecular Formula: C7H11ClF3NO3

Molecular Weight: 249.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803571-64-3 |

|---|---|

| Molecular Formula | C7H11ClF3NO3 |

| Molecular Weight | 249.61 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H |

| Standard InChI Key | JUDNNDOSBDBMLG-UHFFFAOYSA-N |

| SMILES | C1COCC(N1CC(F)(F)F)C(=O)O.Cl |

| Canonical SMILES | C1COCC(N1CC(F)(F)F)C(=O)O.Cl |

Introduction

Chemical Properties and Identification

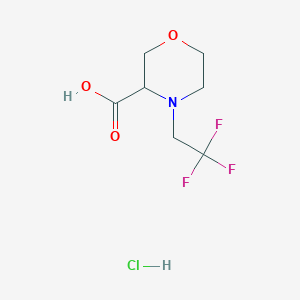

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride (CAS No.: 1803571-64-3) is a crystalline solid with a molecular formula of C7H11ClF3NO3 and a molecular weight of 249.61 g/mol . The compound features a morpholine ring substituted with a carboxylic acid group at position 3 and a trifluoroethyl group at position 4, formulated as the hydrochloride salt to enhance stability and solubility characteristics. The IUPAC name for this compound is 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride, indicating its core structure and salt form.

The hydrochloride salt form provides significant advantages over the free base in terms of physicochemical properties. By forming the salt, the compound exhibits improved water solubility, which is particularly beneficial for biological testing and formulation development. Additionally, the salt form typically demonstrates enhanced stability during storage and handling compared to the free acid counterpart.

Table 1. Basic Chemical Properties of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1803571-64-3 |

| Molecular Formula | C7H11ClF3NO3 |

| Molecular Weight | 249.61 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride |

| Physical State | Solid |

Structural Characteristics

The structure of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride consists of a six-membered morpholine heterocycle containing both oxygen and nitrogen atoms, with specific functionalization at key positions. The trifluoroethyl substituent at position 4 introduces three fluorine atoms that significantly alter the electronic properties and lipophilicity of the molecule, while the carboxylic acid at position 3 provides a reactive functional group for further derivatization .

For the free acid form (without hydrochloride), the structural identifiers include specific notations that allow precise chemical identification:

The presence of the trifluoroethyl group creates a region of high electronegativity within the molecule due to the strong electron-withdrawing properties of fluorine atoms. This electronegativity differential contributes to the compound's unique chemical behavior and potential interactions with biological targets.

Mass Spectrometry Characteristics

Mass spectrometric analysis provides valuable data for compound identification and characterization. The predicted collision cross-section (CCS) values for various adducts of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid have been determined, facilitating its detection and quantification in analytical studies:

Table 2. Predicted Collision Cross Section Data for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 214.06856 | 149.9 |

| [M+Na]+ | 236.05050 | 155.9 |

| [M+NH4]+ | 231.09510 | 153.6 |

| [M+K]+ | 252.02444 | 153.4 |

| [M-H]- | 212.05400 | 145.3 |

| [M+Na-2H]- | 234.03595 | 149.9 |

| [M]+ | 213.06073 | 148.8 |

| [M]- | 213.06183 | 148.8 |

Applications in Pharmaceutical Research

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride has significant potential applications in pharmaceutical research, primarily due to its unique structural features. The compound is described as a "versatile small molecule scaffold," indicating its utility as a building block in medicinal chemistry and drug discovery programs .

The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes - a critical factor in drug development. Fluorine-containing compounds often exhibit distinct pharmacokinetic profiles compared to their non-fluorinated counterparts, including increased metabolic stability, enhanced binding interactions, and modified bioavailability.

Moreover, morpholine-containing compounds have been investigated for various biological activities. Structure-activity relationship studies of related morpholine derivatives have revealed interesting pharmacological properties, suggesting potential applications for this compound class in drug discovery .

The carboxylic acid functionality provides a reactive handle for further chemical modifications, allowing the compound to serve as an intermediate in the synthesis of more complex molecules with potential therapeutic properties. This versatility makes the compound valuable for combinatorial chemistry approaches and library synthesis in drug discovery programs.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. Research on morpholine-containing compounds has provided insights into how structural modifications affect biological responses.

Studies on morpholine derivatives have shown that the morpholine ring itself may sometimes be too polar or experience steric hindrance in certain binding pockets . In some cases, replacing morpholine with more hydrophobic structural elements like piperidine maintained activity, while introducing a 3,3-difluoropiperidine increased potency 2-fold .

The presence of the trifluoroethyl group specifically introduces unique properties that can significantly impact drug-target interactions:

-

Enhanced lipophilicity and membrane permeability

-

Increased metabolic stability due to the strength of C-F bonds

-

Modified hydrogen bonding capabilities

-

Altered electronic properties affecting binding affinity

| Supplier | Catalog Reference | Quantity | Price (EUR) |

|---|---|---|---|

| Cymit Quimica | 3D-DXC57164 | 50mg | 666.00 |

| Cymit Quimica | 3D-DXC57164 | 500mg | 1,853.00 |

The compound is distributed with clear labeling indicating it is intended for laboratory research use only . It's worth noting that the free acid form (without hydrochloride) was previously available but has been listed as discontinued by some suppliers , making the hydrochloride salt potentially more relevant for current research applications.

Researchers requiring this compound should verify current availability, pricing, and minimum order quantities directly with suppliers, as this information may change over time.

Related Compounds and Derivatives

Several structurally related compounds have been reported in the literature and databases, providing context for understanding the chemical space surrounding 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride:

-

4-(2,2-difluoroethyl)morpholine-3-carboxylic acid hydrochloride - A similar compound with two fluorine atoms instead of three in the ethyl substituent

-

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid - A related compound with the trifluoro group incorporated into an acetyl functionality and the carboxylic acid at position 2 instead of position 3

-

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid - The free acid form without the hydrochloride salt

These structural analogs may exhibit different physicochemical properties and biological activities compared to 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride, highlighting the importance of the specific substitution pattern and salt form in determining a compound's behavior in biological systems.

Future Research Directions

Given the current state of knowledge regarding 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride, several promising research directions could be pursued:

-

Comprehensive characterization of physicochemical properties, including solubility profiles in various solvents, stability under different conditions, and acid-base behavior

-

Development of optimized synthetic routes to improve yield, purity, and cost-effectiveness

-

Systematic evaluation of biological activities, including enzyme inhibition studies, receptor binding assays, and cellular uptake experiments

-

Exploration of the compound as a building block for constructing more complex molecules with potential therapeutic applications

-

Comparative studies with related compounds to establish detailed structure-activity relationships and identify optimal structural features for specific biological targets

-

Investigation of potential applications beyond pharmaceuticals, such as in materials science, catalysis, or as analytical standards

These research avenues would contribute to a more comprehensive understanding of this interesting fluorinated morpholine derivative and potentially unlock new applications in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume